

Exploring the reactivity of the oxazole ring in 4-Methyloxazole-5-methanol

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Compound of Interest

Compound Name: 4-Methyloxazole-5-methanol

Cat. No.: B1351172

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An In-depth Technical Guide to the Reactivity of the Oxazole Ring in **4-Methyloxazole-5-methanol**

Introduction

4-Methyloxazole-5-methanol is a heterocyclic compound featuring a 1,3-oxazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position. [1] This molecule serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. [2][3] The oxazole scaffold is recognized as a bioisostere for amide and ester groups, potentially offering enhanced metabolic stability and favorable pharmacokinetic profiles. [2] Understanding the reactivity of the oxazole ring within this specific substitution pattern is crucial for its effective utilization in synthetic strategies. This guide provides a detailed exploration of the chemical behavior of **4-Methyloxazole-5-methanol**, focusing on the influence of its substituents on the inherent reactivity of the oxazole core.

Core Reactivity of the Oxazole Ring

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of thiazole. [4][5] The presence of both a furan-type oxygen atom and a pyridine-type nitrogen atom defines its chemical properties. [6] The ring is generally electron-deficient, which makes electrophilic substitution reactions challenging unless activating, electron-donating groups are present on the ring. [6][7]

The general order of reactivity for the carbon atoms in the oxazole ring is $C2 > C5 > C4$ for deprotonation due to acidity, with the C2 proton being the most acidic ($pK_a \sim 20$).^[8] For electrophilic substitution, the reactivity order is typically $C5 > C4 > C2$, with the presence of electron-donating groups significantly activating the ring for such reactions.^{[4][8]} Nucleophilic substitution is rare and generally requires a good leaving group at the electron-deficient C2 position.^{[4][8]}

Influence of Substituents in 4-Methyloxazole-5-methanol

In **4-Methyloxazole-5-methanol**, the oxazole ring is adorned with two electron-donating groups: a methyl group at C4 and a hydroxymethyl group at C5.

- **C4-Methyl Group:** This group enhances the electron density of the ring, particularly at the C5 position, making the ring more susceptible to electrophilic attack compared to an unsubstituted oxazole.^[7]
- **C5-Hydroxymethyl Group:** This group also contributes to the electron-donating nature of the substituents. More importantly, the primary alcohol functionality is a key site for various chemical transformations. The presence of this group can also exert steric effects on nearby positions.

The combined electronic effects of these two groups increase the nucleophilicity of the oxazole ring. However, since the most activated position (C5) is already substituted, electrophilic attack on the ring itself would be directed elsewhere, likely to the C2 position. The primary reactivity of this molecule is often centered on the versatile hydroxymethyl group.

Key Reactions and Reactivity Profile

Reactions at the Hydroxymethyl Group

The C5-hydroxymethyl group is expected to undergo typical reactions of a primary alcohol.

- **Oxidation:** Oxidation of the primary alcohol can yield the corresponding aldehyde (4-methyloxazole-5-carbaldehyde) or carboxylic acid (4-methyloxazole-5-carboxylic acid), which are important intermediates in the synthesis of various pharmaceuticals, including pyridoxine (Vitamin B6).^[9]

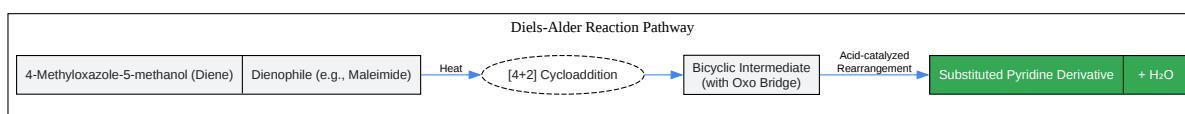
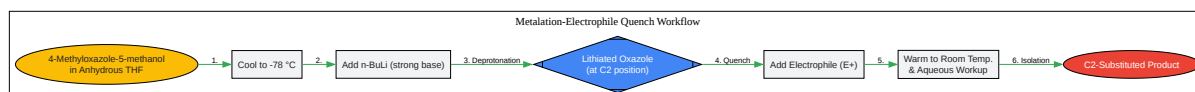
- Esterification and Etherification: Standard protocols can be used to convert the hydroxyl group into esters and ethers, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Electrophilic Substitution on the Oxazole Ring

While the oxazole ring is generally resistant to electrophilic substitution, the activating methyl and hydroxymethyl groups make it more feasible.[6] Reactions like Vilsmeier-Haack formylation, which are challenging on unsubstituted oxazoles, could potentially occur, most likely at the C2 position.[10]

Metalation and Subsequent Electrophilic Quench

A more versatile method for functionalizing the oxazole ring is through deprotonation with a strong base (e.g., n-butyllithium) to form a lithiated intermediate.[4][10] For 4-methyloxazole, the most acidic proton is at the C2 position.[8][10] This highly nucleophilic intermediate can then react with a wide array of electrophiles.



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